molecular formula C7H15NO2 B140880 3-Amino-5-methylhexanoic acid CAS No. 131725-47-8

3-Amino-5-methylhexanoic acid

Cat. No. B140880
M. Wt: 145.2 g/mol
InChI Key: MLYMSIKVLAPCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-methylhexanoic acid, also known as L-Norvaline, is a non-proteinogenic amino acid that has gained significant attention in scientific research. It is a derivative of valine and is commonly found in foods such as dairy products, meat, and grains. L-Norvaline has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism Of Action

3-Amino-5-methylhexanoic acid works by inhibiting the activity of arginase, an enzyme that breaks down arginine. This results in increased levels of arginine in the body, which has been shown to have various health benefits, including improved blood flow and immune function.

Biochemical And Physiological Effects

3-Amino-5-methylhexanoic acid has been shown to have various biochemical and physiological effects on the body. It has been shown to increase nitric oxide production, which can improve blood flow and cardiovascular health. It has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against various diseases.

Advantages And Limitations For Lab Experiments

3-Amino-5-methylhexanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and can be stored for extended periods. However, one limitation is that it can be expensive, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-Amino-5-methylhexanoic acid. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. It has been shown to have neuroprotective properties and may help prevent the progression of these diseases. Another area of interest is its potential use in improving athletic performance. It has been shown to increase nitric oxide production, which can improve blood flow and oxygen delivery to muscles. Further research in these areas may lead to the development of new therapies and treatments.

Scientific Research Applications

3-Amino-5-methylhexanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in treating diabetes, as it has been shown to improve glucose uptake and insulin sensitivity.

properties

IUPAC Name

3-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYMSIKVLAPCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369992
Record name 3-Amino-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methylhexanoic acid

CAS RN

3653-34-7
Record name 3-Amino-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-beta -Homoleucine
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Synthesis routes and methods

Procedure details

To a solution of 43.06 gm (500 mMol) isovaleraldehyde in ethanol (150 ml) were added 52 gm (500 mMol) malonic acid followed by 57.75 gm (750 mMol) ammonium acetate. The suspension was stirred at reflux for 5 hours and the resulting solution was then cooled to 0° C. The resulting solid was filtered, washed with 1:1 ethyl acetate:ethanol (200 ml) and dried under vacuum for 18 hours to give 40 gm of crude 3-amino-5-methylhexanoic acid.
Quantity
43.06 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
57.75 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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